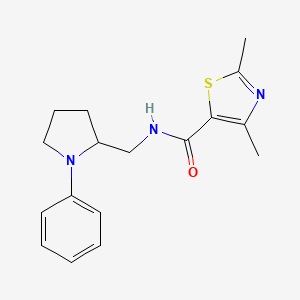

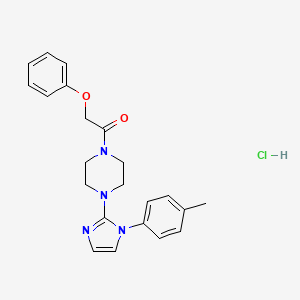

2,4-dimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)thiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2,4-dimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)thiazole-5-carboxamide” is a complex organic molecule that likely contains a thiazole ring and a pyrrolidine ring . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The pyrrolidine ring is a nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such compounds often involves the creation of the thiazole ring with variable substituents as target structures . A series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are influenced by the substituents on the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Studies

The compound 2,4-dimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)thiazole-5-carboxamide, due to its structural complexity and potential for diverse biological activities, may be of interest in chemical synthesis and structural studies. Thiazolidine derivatives, for instance, have been synthesized through condensation reactions, with studies suggesting acid-catalyzed epimerization mechanisms. These processes can lead to a variety of bicyclic derivatives with potential applications in medicinal chemistry and drug design (Refouvelet, Robert, Couquelet, & Tronche, 1994). Additionally, regioselective syntheses of novel phosphorylated thiazolidines have been described, highlighting the flexibility in modifying thiazolidine scaffolds for various purposes (Kozlov et al., 2005).

Biological Activity and Pharmacological Potential

Thiazole derivatives, including those related to the compound , have been investigated for their antiviral, antimicrobial, and anticancer activities. For instance, certain thiazole C-nucleosides have been synthesized and tested for their in vitro activity against various viruses, demonstrating the potential of thiazole derivatives in antiviral therapy (Srivastava et al., 1977). Moreover, new 2-aminopyrrole derivatives containing thiazole moieties have shown radical-binding and cytotoxic activities against cancer cells, suggesting their utility in cancer treatment (Zykova et al., 2018).

Antimicrobial Applications

Novel thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial strains and fungi. Some of these compounds have demonstrated moderate antibacterial and antifungal activities, highlighting the potential of thiazole derivatives in addressing antimicrobial resistance (Alhameed et al., 2019).

Kinase Inhibition for Cancer Therapy

The thiazole scaffold has been incorporated into dual Src/Abl kinase inhibitors, exhibiting significant antitumor activity in preclinical assays. These compounds show promise for the development of new cancer therapies targeting specific kinase pathways (Lombardo et al., 2004).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,4-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-12-16(22-13(2)19-12)17(21)18-11-15-9-6-10-20(15)14-7-4-3-5-8-14/h3-5,7-8,15H,6,9-11H2,1-2H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXACIQVBJOURRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NCC2CCCN2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2360480.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazin-2-yl]acetic acid](/img/structure/B2360482.png)

![4-((2-Chloro-4-fluorobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2360483.png)

![3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2360495.png)

![6-Cyclopropyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2360496.png)

![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2360499.png)

![3-[2-Oxo-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2360500.png)